molecular formula C18H16Cl2N4O2S B3632370 N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3632370
M. Wt: 423.3 g/mol
InChI Key: WJNBKEDWZWNCDW-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the triazole ring and the dichlorophenyl group imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol:

    • React 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 4-methoxyphenylthiosemicarbazone.
    • Cyclize the thiosemicarbazone using a dehydrating agent such as phosphorus oxychloride to obtain 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
  • Step 2: Synthesis of N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

    • React 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2,4-dichlorophenyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate.
    • The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
    • Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
  • Reduction:

    • Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.
    • Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
    • Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.

Major Products Formed:

  • Oxidation of the sulfur atom leads to sulfoxides or sulfones.
  • Reduction of the triazole ring can yield dihydrotriazoles.
  • Substitution reactions can introduce different functional groups onto the dichlorophenyl ring, resulting in a variety of derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block for the synthesis of more complex molecules.
  • It serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

  • The compound exhibits potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
  • It is also studied for its potential anticancer properties, with research focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

Medicine:

  • The compound is investigated for its potential use as an anti-inflammatory and analgesic agent.
  • It is also explored for its role in modulating the immune response, making it a candidate for autoimmune disease treatment.

Industry:

  • The compound is used in the development of agrochemicals, particularly as a fungicide and herbicide.
  • It is also utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific enzymes and receptors in biological systems.
  • In antimicrobial applications, it targets bacterial cell wall synthesis and disrupts membrane integrity.
  • In anticancer research, it inhibits enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
  • The compound’s anti-inflammatory action is mediated through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,4-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness:

  • The presence of the 4-methoxyphenyl group in the compound imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the specific interactions of the methoxy group with biological targets.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-24-17(11-3-6-13(26-2)7-4-11)22-23-18(24)27-10-16(25)21-15-8-5-12(19)9-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNBKEDWZWNCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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